molecular formula C9H6BrFN2 B8294624 5-Bromo-3-fluoro-2-methylquinoxaline

5-Bromo-3-fluoro-2-methylquinoxaline

Cat. No.: B8294624
M. Wt: 241.06 g/mol
InChI Key: UKTYMCWPDGXPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-fluoro-2-methylquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 5, 3, and 2, respectively. Quinoxaline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

5-bromo-3-fluoro-2-methylquinoxaline

InChI

InChI=1S/C9H6BrFN2/c1-5-9(11)13-8-6(10)3-2-4-7(8)12-5/h2-4H,1H3

InChI Key

UKTYMCWPDGXPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=C2Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The quinoxaline scaffold is highly sensitive to substituent effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Quinoxaline Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
5-Bromo-3-fluoro-2-methylquinoxaline Br (5), F (3), CH₃ (2) C₁₀H₇BrFN₂ Potential kinase inhibitor intermediate N/A
5-Bromo-2-(4-fluorophenyl)-7-(trifluoromethyl)quinoxaline Br (5), 4-F-phenyl (2), CF₃ (7) C₁₅H₇BrF₄N₂ Enhanced lipophilicity (CF₃ group)
5-Bromo-4'-fluoro-3'-methoxybiphenyl-3-ol Br (5), F (4'), OCH₃ (3') C₁₃H₁₀BrFO₂ Fluorescent probe candidate
5-Bromo-2-methyl-3-nitrobenzoic acid Br (5), CH₃ (2), NO₂ (3) C₈H₆BrNO₄ Nitro group enhances acidity/reactivity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The fluoro and bromo groups in 5-bromo-3-fluoro-2-methylquinoxaline increase electrophilicity, favoring nucleophilic substitution reactions. This contrasts with 5-bromo-2-methyl-3-nitrobenzoic acid, where the nitro group further amplifies acidity .
  • Lipophilicity : The trifluoromethyl (CF₃) group in the analog from significantly boosts lipophilicity, making it more membrane-permeable than the methyl-substituted target compound.

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